![molecular formula C15H12N4O3 B2528997 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034581-03-6](/img/structure/B2528997.png)
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a benzyloxy group, often using benzyl alcohol and a base.
Formation of the isoxazole ring: The isoxazole moiety can be introduced through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the isoxazole moiety, potentially leading to the formation of dihydropyrimidine or dihydroisoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide exhibits promising biological activities, making it a candidate for drug development. Its potential therapeutic applications include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. This suggests its potential use in treating bacterial infections.
- Antifungal Properties : Related studies indicate that compounds similar to this one have shown efficacy against various fungi, including Rhizoctonia solani, with effective concentrations lower than those of commercial fungicides.
- Anticancer Potential : Research highlights its cytotoxic effects against multiple cancer cell lines, indicating a broad spectrum of activity against tumor cells . For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, showcasing their potential as anticancer agents.
Biological Research
In biological contexts, this compound serves as a probe to study biological pathways and interactions. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to biochemical events that result in observable biological effects.
Antimicrobial Efficacy Study
A study assessing the antifungal activity of isoxazole derivatives found that 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine exhibited significant activity against Rhizoctonia solani, with an EC50 value lower than commercial fungicides. This suggests its potential application in agricultural settings to combat fungal diseases.
Cytotoxicity in Cancer Models
Another investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds similar to 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine were effective against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity . These findings warrant further investigation into its mechanisms and applications in oncology.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-2-carboxamide: Similar structure with a carboxamide group at the 2-position instead of the 4-position.
6-(benzyloxy)-N-(isoxazol-5-yl)pyrimidine-4-carboxamide: Isoxazole moiety at the 5-position instead of the 3-position.
6-(benzyloxy)-N-(pyrazol-3-yl)pyrimidine-4-carboxamide: Pyrazole ring instead of the isoxazole ring.
Uniqueness
The uniqueness of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and their positions on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide. Its synthesis typically involves several key steps:
- Formation of the Pyrimidine Core : Condensation of β-diketones with amidines.
- Introduction of the Benzyloxy Group : Nucleophilic substitution using benzyl alcohol.
- Formation of the Isoxazole Ring : Cyclization with hydroxylamine.
- Amidation : Reaction of a carboxylic acid derivative with an amine.
These synthetic routes are crucial for obtaining the desired biological activity through structural modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical responses. Although detailed pathways remain to be fully elucidated, preliminary data suggest that it may affect cellular signaling pathways involved in inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogenic fungi and bacteria.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine | Escherichia coli | 0.5 µg/mL |
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine | Staphylococcus aureus | 0.25 µg/mL |
These findings indicate a promising antibacterial profile, warranting further investigation into its mechanisms and applications.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
The observed cytotoxicity may be linked to the compound's ability to induce apoptosis in cancer cells, although specific pathways remain to be characterized.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds within this class have been evaluated for anti-inflammatory effects. Preliminary studies suggest that they may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study assessing the antifungal activity of isoxazole derivatives found that 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine exhibited significant activity against Rhizoctonia solani, with an EC50 value lower than commercial fungicides .
- Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds similar to 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine were effective against multiple cancer cell lines, suggesting a broad spectrum of activity .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(18-13-6-7-22-19-13)12-8-14(17-10-16-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLOKDGEUGRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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